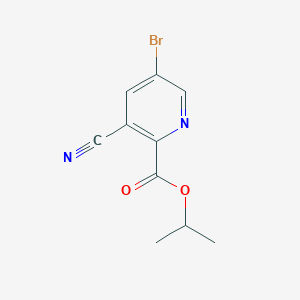
Isopropyl 5-bromo-3-cyanopicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 5-bromo-3-cyanopicolinate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, a cyano group at the 3rd position, and an isopropyl ester group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-bromo-3-cyanopicolinate typically involves the following steps:
Bromination: The starting material, pyridine-2-carboxylic acid, is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyanation: The brominated intermediate is then subjected to cyanation using a cyanating agent like copper(I) cyanide (CuCN) to introduce the cyano group at the 3rd position.
Esterification: The final step involves esterification of the carboxylic acid group at the 2nd position with isopropyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-bromo-3-cyanopicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 5-Bromo-3-aminopyridine-2-carboxylic acid isopropyl ester.
Hydrolysis: 5-Bromo-3-cyano-pyridine-2-carboxylic acid.
Scientific Research Applications
Isopropyl 5-bromo-3-cyanopicolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands. It can be used to modify biological molecules for research purposes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 5-bromo-3-cyanopicolinate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and cyano groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-2-carboxylic acid
- 3-Cyano-5-bromopyridine
- 2-Isopropyl ester of pyridine-3-carboxylic acid
Uniqueness
Isopropyl 5-bromo-3-cyanopicolinate is unique due to the combination of functional groups present on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
propan-2-yl 5-bromo-3-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(2)15-10(14)9-7(4-12)3-8(11)5-13-9/h3,5-6H,1-2H3 |
InChI Key |
STZHLHUHWXMUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=N1)Br)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
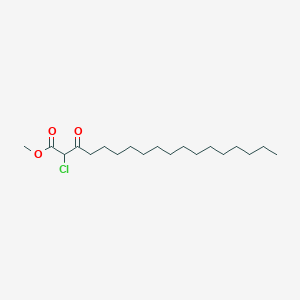
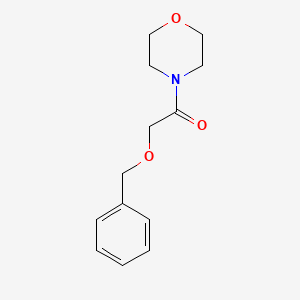
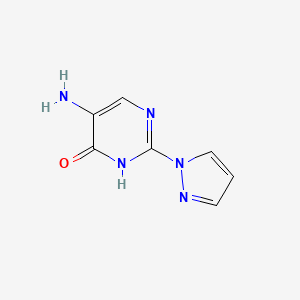
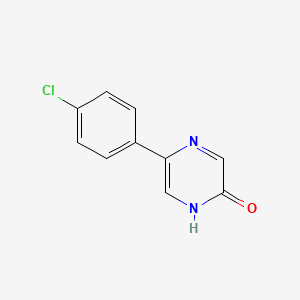
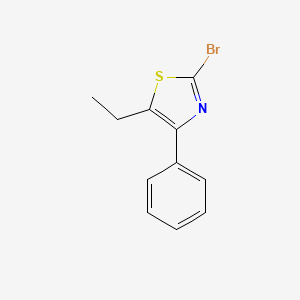
![4-[3-(Cyclopropylamino)propylamino]-3-nitrobenzenesulfonamide](/img/structure/B8639442.png)
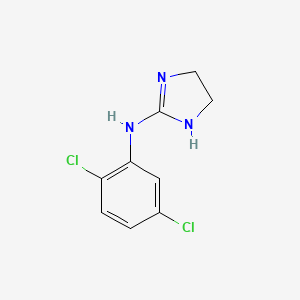


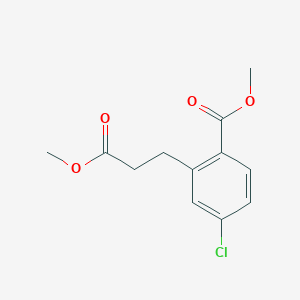
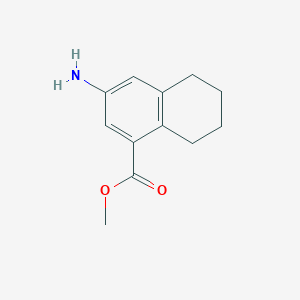
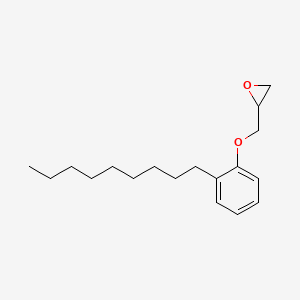
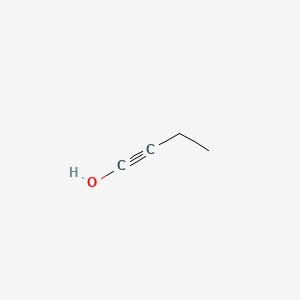
![Methyl 6-[(naphthalen-2-yl)formamido]hexanoate](/img/structure/B8639509.png)
